N-(p-Aminophenethyl)spiperone

Vue d'ensemble

Description

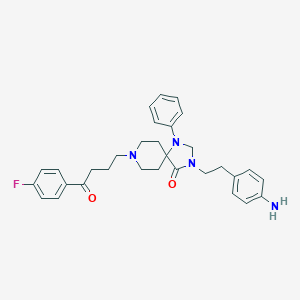

3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is an aromatic ketone with the molecular formula C31H35FN4O2 . This compound is known for its complex structure, which includes multiple functional groups such as an amine, a fluorophenyl group, and a triazaspirodecane ring system .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one involves multiple steps, starting from commercially available precursors. The key steps typically include:

- Formation of the triazaspirodecane ring system through a cyclization reaction.

- Introduction of the fluorophenyl group via a substitution reaction.

- Attachment of the aminophenyl group through a reductive amination process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

NAPS has been extensively studied for its pharmacological properties, particularly concerning G protein-coupled receptors (GPCRs), which are critical targets in drug discovery.

Dopamine Receptor Studies

NAPS serves as a valuable tool in studying dopamine receptors, especially D2 and D3 subtypes. Its use in fluorescent ligand binding assays has been documented, allowing researchers to visualize receptor-ligand interactions in real-time.

- Fluorescent Labeling : A Cy3B-labeled NAPS derivative has been employed to analyze ligand binding at the D3 receptor using live-cell microscopy. This approach enables quantitative analysis of receptor dynamics and interactions within living cells .

| Study | Fluorescent Ligand | Receptor Target | Application |

|---|---|---|---|

| NAPS-Cy3B | D3R | Live-cell microscopy | |

| NAPS-Lumi4-Tb | D2R-D3R heterodimer | FRET assays |

Bivalent Ligands

Recent advancements have seen the design of bivalent ligands that utilize NAPS as a pharmacophore unit. These ligands are engineered to target GPCR dimers, enhancing specificity and therapeutic potential.

- Design Strategy : Bivalent ligands containing NAPS have been synthesized to bridge two pharmacophores, allowing for selective targeting of receptor dimers. This strategy opens new avenues for drug development aimed at complex receptor interactions .

Imaging and Diagnostic Applications

NAPS's ability to bind specifically to dopamine receptors makes it a candidate for imaging applications in neuroscience.

Photoaffinity Probes

NAPS has been incorporated into photoaffinity probes designed to covalently bind to dopamine receptors. This method allows for the identification and characterization of receptor binding sites through chemical labeling techniques.

- Application : Probes developed with NAPS enable researchers to visualize receptor localization and dynamics within neuronal environments, providing insights into neurotransmitter signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the utility of NAPS in various experimental contexts:

- Study on Receptor Dynamics : A study utilized NAPS conjugated with fluorescent labels to investigate the dynamics of dopamine D2 receptor interactions in live neurons. The findings demonstrated that NAPS effectively binds to the receptor without disrupting its natural signaling pathways, confirming its suitability for real-time imaging studies .

- Exploration of Receptor Heterodimers : Research involving NAPS has provided insights into the assembly and function of dopamine-adenosine receptor heterodimers. This work emphasizes the role of NAPS in understanding complex receptor interactions that could lead to novel therapeutic strategies .

Mécanisme D'action

The mechanism of action of 3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: A compound with a similar fluorophenyl group but different overall structure and biological activity.

1-(5′-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3′H-spiro[azetidine-3,1′-isobenzofuran]-1-yl)-2-(methylsulfonyl)ethanone: Another compound with a fluorophenyl group, used in different applications.

Uniqueness

3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is unique due to its triazaspirodecane ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups .

Activité Biologique

N-(p-Aminophenethyl)spiperone (NAPS) is a compound of significant interest in pharmacology, particularly for its interactions with dopamine receptors. This article explores the biological activities of NAPS, including its receptor binding characteristics, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

NAPS is classified as an aromatic ketone with the molecular formula . Its structure includes a triazaspirodecane ring system, which contributes to its unique chemical and biological properties. This compound serves as a building block for synthesizing more complex molecules and has applications in various fields, including medicinal chemistry and materials science.

NAPS primarily interacts with dopamine D2 receptors, acting as a selective antagonist. The mechanism of action involves binding to the receptor sites, which modulates signal transduction pathways associated with dopamine neurotransmission. Studies have shown that NAPS can inhibit the binding of other ligands to D2 receptors, indicating its role in competitive inhibition .

Receptor Binding Studies

Research has demonstrated that NAPS exhibits high affinity for D2 dopamine receptors. A study reported that the compound could effectively compete with labeled ligands for binding to these receptors, with a dissociation constant () indicating strong binding affinity . The binding characteristics of NAPS were assessed using various experimental techniques, including fluorescence microscopy and radiolabeled ligand assays.

Enzyme Inhibition

NAPS has also been studied for its potential to inhibit specific enzymes associated with neurotransmitter metabolism. This inhibition can lead to altered levels of dopamine and other neurotransmitters in the brain, which may have implications for treating disorders such as schizophrenia and Parkinson's disease.

Therapeutic Applications

Given its pharmacological profile, NAPS is being explored for therapeutic applications in treating neurological disorders. Its ability to selectively bind to D2 receptors suggests potential use in managing conditions characterized by dopaminergic dysregulation. For instance, studies have indicated that NAPS could serve as a useful tool in understanding the dynamics of receptor desensitization and agonist-induced changes in receptor activity .

Case Studies

- Agonist-Induced Desensitization : A study investigated the effects of exposure to apomorphine on D2 receptor binding in rat pituitary tissue. Results showed that while total binding capacity remained unchanged, the affinity for NAPS decreased significantly after agonist exposure, suggesting a mechanism of receptor desensitization that could impact therapeutic strategies targeting D2 receptors .

- Fluorescent Ligand Development : Recent advancements have utilized NAPS as a scaffold for developing fluorescent ligands aimed at studying dopamine receptor dynamics in live cells. These fluorescent derivatives allow researchers to visualize receptor interactions and understand their physiological roles better .

Propriétés

IUPAC Name |

3-[2-(4-aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35FN4O2/c32-26-12-10-25(11-13-26)29(37)7-4-19-34-21-17-31(18-22-34)30(38)35(20-16-24-8-14-27(33)15-9-24)23-36(31)28-5-2-1-3-6-28/h1-3,5-6,8-15H,4,7,16-23,33H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOJSVPHSJPGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)N)CCCC(=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239663 | |

| Record name | N-(4-Aminophenethyl)spiroperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93801-18-4 | |

| Record name | N-(4-Aminophenethyl)spiroperidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093801184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Aminophenethyl)spiroperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.